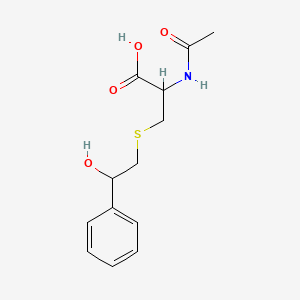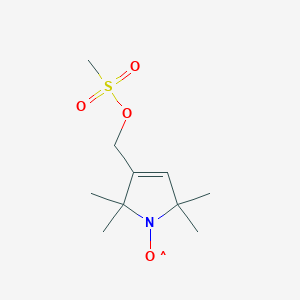
(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate-1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a pyrroline ring substituted with oxyl and methanesulfonyloxymethyl groups. This compound is often used in various scientific research applications due to its ability to act as a spin label, making it valuable in the study of molecular dynamics and interactions.
Vorbereitungsmethoden
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through cyclization reactions.
Introduction of Oxyl Group: The oxyl group is introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Methanesulfonyloxymethyl Substitution: The final step involves the substitution of the methanesulfonyloxymethyl group, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxyl derivatives.
Reduction: Reduction reactions can convert the oxyl group to hydroxyl or other functional groups.
Substitution: The methanesulfonyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions.
Biology: The compound is used to label proteins and nucleic acids, facilitating the study of their structure and function.
Industry: The compound is used in the development of advanced materials and sensors due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline involves its ability to act as a spin label. The oxyl group introduces unpaired electrons, which can interact with other molecular species, providing valuable information about molecular dynamics and interactions. The methanesulfonyloxymethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline can be compared with other similar compounds, such as:
1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: This compound also acts as a spin label but has different substituents, affecting its reactivity and applications.
2,2,5,5-Tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Similar in structure but lacks the oxyl group, resulting in different chemical properties and uses.
The uniqueness of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline lies in its combination of the oxyl and methanesulfonyloxymethyl groups, providing a balance of stability and reactivity that is valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C10H18NO4S |
|---|---|
Molekulargewicht |
248.32 g/mol |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 |
InChI-Schlüssel |
PBIWYVVWACIMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1[O])(C)C)COS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
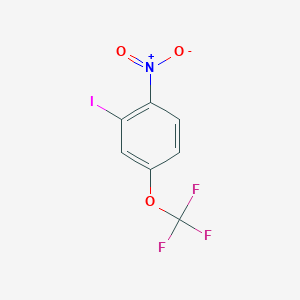

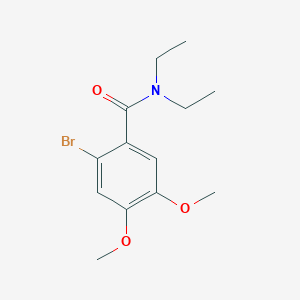
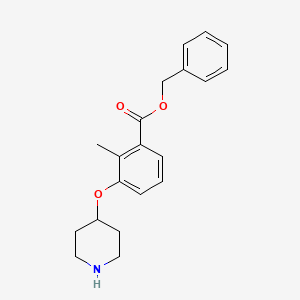
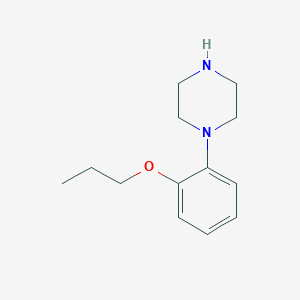
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
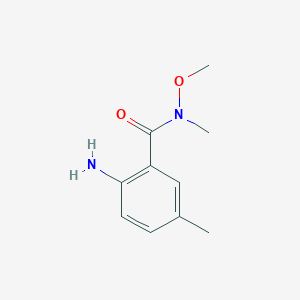
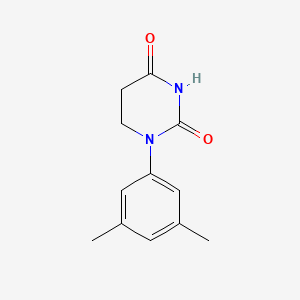

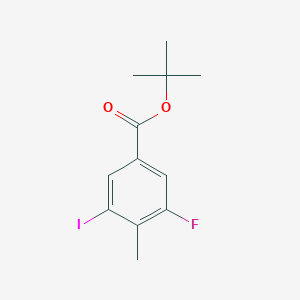
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
